

# The Pharmacological Profile of GSK2879552: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | GSK2879552 |           |  |  |
| Cat. No.:            | B607812    | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

GSK2879552 is an orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] This enzyme plays a crucial role in tumorigenesis and metastasis by regulating gene expression through the demethylation of histone and non-histone proteins.[3][4] GSK2879552 was developed as a potential antineoplastic agent, with preclinical studies demonstrating its efficacy in specific cancer types, particularly Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[3][5][6] Despite promising initial data, clinical development was terminated due to an unfavorable risk-benefit profile observed in Phase I trials.[7][8] This technical guide provides a comprehensive overview of the pharmacological properties of GSK2879552, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and a summary of its clinical evaluation.

### Introduction to LSD1 and Its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][9] By modulating histone methylation, LSD1 plays a pivotal role in regulating gene expression. It can act as both a transcriptional co-repressor and co-activator depending on the protein complex it associates with.[4]



LSD1 is frequently overexpressed in a wide range of human cancers, including SCLC, AML, prostate cancer, breast cancer, and neuroblastoma.[3][4] This overexpression is often associated with poor prognosis and contributes to cancer cell proliferation, invasion, and the maintenance of a stem-like state by blocking cellular differentiation.[4][5][6] Consequently, the pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.[4]

### **Mechanism of Action of GSK2879552**

**GSK2879552** is a potent and selective, irreversible, mechanism-based inactivator of LSD1.[2] It covalently binds to the FAD cofactor of the enzyme, leading to its time-dependent inactivation.[3][10] This irreversible inhibition of LSD1's demethylase activity results in an increase in H3K4 methylation at the transcriptional start sites of target genes.[11][7] The altered epigenetic landscape leads to the reactivation of tumor suppressor genes and the induction of cellular differentiation, ultimately inhibiting cancer cell growth.[11][7][12]





Click to download full resolution via product page

Mechanism of action of GSK2879552.

# In Vitro Pharmacological Properties Enzymatic Activity and Selectivity

**GSK2879552** demonstrated potent, time-dependent inactivation of LSD1.[10] It exhibited high selectivity for LSD1 over other FAD-dependent enzymes such as LSD2 and monoamine oxidases A and B (MAO-A/B).[10]

| Parameter         | Value                                                                 | Reference |
|-------------------|-----------------------------------------------------------------------|-----------|
| LSD1 Klapp        | $1.7 \pm 0.5 \mu\text{M}$                                             | [10]      |
| LSD1 kinact       | 0.11 ± 0.01 min-1                                                     | [10]      |
| LSD1 kinact/Klapp | $6.47 \times 10\text{-}2 \pm 3.07 \times 10\text{-}3$ min-1 $\mu$ M-1 | [10]      |
| IC50              | 24 nM                                                                 | [3]       |

## **Cellular Activity**

**GSK2879552** exhibited potent anti-proliferative effects in a subset of SCLC and AML cell lines. [2][3] In AML cell lines, treatment with **GSK2879552** led to an increase in the expression of cell surface differentiation markers, such as CD11b and CD86.[7][13]



| Cell Line Type | Responsive<br>Cell Lines | Assay              | Endpoint                                  | Reference |
|----------------|--------------------------|--------------------|-------------------------------------------|-----------|
| SCLC           | 9 out of 28              | Cell Proliferation | Growth Inhibition (40-100%)               | [2]       |
| AML            | 20 out of 29             | Cell Proliferation | Growth Inhibition (40-100%)               | [2]       |
| AML (THP-1)    | -                        | Flow Cytometry     | EC50 for CD86<br>expression: 23 ±<br>4 nM | [13]      |
| AML (MOLM-13)  | -                        | Flow Cytometry     | EC50 for CD86<br>expression: 44 ±<br>4 nM | [13]      |
| AML (general)  | 13 out of 16             | Flow Cytometry     | >10% increase in<br>CD86                  | [13]      |
| AML (general)  | 10 out of 16             | Flow Cytometry     | >10% increase in<br>CD11b                 | [13]      |

Furthermore, **GSK2879552** showed synergistic effects when combined with all-trans retinoic acid (ATRA) in various AML subtypes, enhancing cell differentiation, inhibiting proliferation, and inducing cytotoxicity.[3][13]

# In Vivo Pharmacological Properties Xenograft Models

In preclinical xenograft models of SCLC, orally administered **GSK2879552** demonstrated significant tumor growth inhibition.[1][3] Notably, these anti-tumor effects were observed without inducing significant thrombocytopenia or other hematologic toxicities at efficacious doses.[3]



| Xenograft<br>Model  | Dose      | Administration | Tumor Growth<br>Inhibition (TGI) | Reference |
|---------------------|-----------|----------------|----------------------------------|-----------|
| NCI-H1417<br>(SCLC) | 1.5 mg/kg | p.o. daily     | 83%                              | [1]       |
| NCI-H526<br>(SCLC)  | 1.5 mg/kg | p.o. daily     | 57%                              | [1]       |
| NCI-H510<br>(SCLC)  | 1.5 mg/kg | p.o. daily     | 38%                              | [1]       |
| NCI-H69 (SCLC)      | 1.5 mg/kg | p.o. daily     | 49%                              | [1]       |

### **Pharmacokinetics**

Pharmacokinetic studies in mice revealed that **GSK2879552** is orally bioavailable with rapid absorption and slow elimination.[10][14]

| Species | Dose         | Parameter | Value | Reference |
|---------|--------------|-----------|-------|-----------|
| Mouse   | 5 mg/kg p.o. | F%        | 59.2% | [10]      |
| T1/2    | 1.9 h        | [10]      |       |           |
| Cmax    | 720 ng/mL    | [10]      | _     |           |
| Human   | -            | T1/2      | ~17 h | [15]      |

### **Clinical Trials and Outcomes**

**GSK2879552** advanced into Phase I clinical trials for patients with relapsed/refractory SCLC (NCT02034123) and AML (NCT02177812), as well as for myelodysplastic syndromes (NCT02929498).[3]

The SCLC study involved a dose-escalation phase with doses ranging from 0.25 mg to 3 mg once daily and intermittent dosing of 3 mg or 4 mg.[8] While the pharmacokinetic profile was favorable with rapid absorption and slow elimination, the trial was terminated.[7][8] The decision was based on poor disease control and a high rate of adverse events, leading to an



unfavorable risk-benefit profile.[7][8] The most common treatment-related adverse event was thrombocytopenia, an on-target effect.[8][15] Serious adverse events, including encephalopathy, were also reported.[8]

Similarly, the clinical trials in AML and MDS were terminated due to an unfavorable risk-to-benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[15]

# Experimental Protocols LSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of **GSK2879552** against LSD1.

Methodology: LSD1 activity was measured using a horseradish peroxidase (HRP) coupled assay with Amplex Red as a fluorescent substrate.[2]

- Reaction Mixture: Prepare a reaction mixture containing 5 nM LSD1, 2.5 μM H3K4me2 peptide substrate, 50 mM HEPES (pH 7.0), 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA, and 10 μM Amplex Red.
- Compound Addition: Add varying concentrations of GSK2879552 or DMSO (vehicle control) to the reaction mixture.
- Incubation: Incubate the reaction at room temperature.
- Measurement: Monitor the formation of the fluorescent product over time using a fluorescence plate reader with excitation at 531 nm and emission at 595 nm.
- Data Analysis: Calculate the rate of reaction and determine the IC50 value by fitting the data to a four-parameter logistic equation.



Click to download full resolution via product page



Workflow for LSD1 enzyme inhibition assay.

## **Cell Proliferation Assay**

Objective: To assess the anti-proliferative effect of GSK2879552 on cancer cell lines.

#### Methodology:

- Cell Seeding: Plate cancer cells (e.g., SCLC or AML lines) in 384-well plates at an empirically determined optimal density for 6 days of proliferation.
- Compound Treatment: After 24 hours, treat the cells with a 20-point two-fold dilution series of GSK2879552 or DMSO as a vehicle control.[2]
- Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 atmosphere.
- Viability Assessment: Measure cell viability using a luminescent cell viability assay, such as CellTiter-Glo, which quantifies ATP levels.[2]
- Data Analysis: Normalize the luminescence signal to an untreated control plate harvested at the time of compound addition (T0). Plot the percentage of growth against compound concentration and fit the data to a four-parameter equation to determine the growth IC50.[2]

## Conclusion

**GSK2879552** is a well-characterized, potent, and selective irreversible inhibitor of LSD1. It demonstrated compelling anti-tumor activity in preclinical models of SCLC and AML, driven by a mechanism involving the epigenetic reprogramming of cancer cells towards a more differentiated state. However, the translation of this preclinical efficacy into clinical benefit was hampered by a narrow therapeutic window, with significant on-target toxicities observed in early-phase clinical trials. The journey of **GSK2879552** underscores both the therapeutic potential of targeting LSD1 in oncology and the challenges associated with developing inhibitors of this critical epigenetic regulator. The data and methodologies presented here provide a valuable resource for researchers in the field of epigenetics and drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK2879552 | Histone Demethylase | TargetMol [targetmol.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 5. [PDF] Advances toward LSD1 inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]
- 6. Advances Toward Lsd1 Inhibitors for Cancer Therapy | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LSD1/KDM1A inhibitors in clinical trials: advances and prospects PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Antitumor activity of LSD1 inhibitors in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [The Pharmacological Profile of GSK2879552: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607812#pharmacological-properties-of-gsk2879552]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com